molecular formula C6H8ClN3OS2 B2897341 2-Chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-YL]acetamide CAS No. 392239-42-8

2-Chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-YL]acetamide

Cat. No.: B2897341
CAS No.: 392239-42-8
M. Wt: 237.72
InChI Key: JUHIFDQOXCZYGK-UHFFFAOYSA-N
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Description

2-Chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-YL]acetamide is a chemical compound with the molecular formula C6H8ClN3OS. It belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Scientific Research Applications

2-Chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-YL]acetamide has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-YL]acetamide typically involves the reaction of 2-amino-5-ethylthio-1,3,4-thiadiazole with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-YL]acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Mechanism of Action

The mechanism of action of 2-Chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-YL]acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes in microorganisms or cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-YL]acetamide
  • 2-Chloro-N-[5-isopropyl-1,3,4-thiadiazol-2-YL]acetamide
  • 2-Chloro-N-[4,6-dimethyl-1,3-benzothiazol-2-YL]acetamide

Uniqueness

2-Chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-YL]acetamide is unique due to its specific substitution pattern and the presence of the ethylthio group. This structural feature imparts distinct chemical and biological properties to the compound, making it suitable for specific applications that other similar compounds may not be able to achieve .

Properties

IUPAC Name

2-chloro-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3OS2/c1-2-12-6-10-9-5(13-6)8-4(11)3-7/h2-3H2,1H3,(H,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHIFDQOXCZYGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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